4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-10(6-12)13-11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRFLLNBOLECJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653271 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907200-67-3 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907200-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole generally involves:
- Construction or functionalization of the oxazole ring bearing a methyl substituent at the 5-position.
- Introduction of the 4-nitrophenyl group at the 2-position of the oxazole.
- Chloromethylation at the 4-position of the oxazole ring.
This sequence requires regioselective chlorination and nitration steps, often starting from appropriately substituted precursors such as 4-chloro-2-methylphenyl derivatives or oxazole intermediates.
Preparation of the 4-Nitrophenyl Substituent and Related Precursors
A key intermediate for the synthesis is 4-chloro-2-methyl-5-nitrophenol or its derivatives, which can be prepared by nitration of 4-chloro-2-methylphenyl sulfonates. According to patent EP0342532A1, the process involves:
- Formation of 4-chloro-2-methylphenyl methanesulfonate by reacting 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine.
- Nitration of this sulfonate at the 5-position using a mixture of sulfuric acid and nitric acid at about 0°C, ensuring regioselectivity without attacking the sulfonyl group.
- Subsequent acidic or alkaline cleavage of the sulfonyl group to yield 4-chloro-2-methyl-5-nitrophenol in good yield and purity.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | 4-chloro-2-methylphenol + methanesulfonic acid chloride + pyridine, 60-70°C | 4-chloro-2-methylphenyl methanesulfonate (89.3% yield) |
| 2 | Nitration: H2SO4 + HNO3, 0°C | 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate |
| 3 | Acidic cleavage: concentrated HCl, 80°C or alkaline cleavage: NaOMe or KOH in methanol, room temp | 4-chloro-2-methyl-5-nitrophenol (pure, good yield) |
This intermediate is critical for further elaboration into the oxazole framework bearing the 4-nitrophenyl substituent.
Synthesis of 4,5-Disubstituted Oxazoles with Chloromethyl Group
The preparation of 2-(1-chloroalkyl)-4,5-dimethyloxazoles, structurally related to the target compound, provides a valuable synthetic approach. A 2006 study published in Synthesis describes:
- Starting from the corresponding unstable N-oxides of 4,5-dimethyloxazoles.
- Simultaneous reduction and regioselective chlorination using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
- This step installs the chloromethyl group at the 4-position of the oxazole ring with yields ranging from 84% to 91%.
- Subsequent dehydrochlorination with potassium hydroxide can yield alkenyl derivatives, but for the target compound, the chloromethylated oxazole is the desired product.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | N-oxide of 4,5-dimethyloxazole + POCl3 or SOCl2 | 2-(1-chloroalkyl)-4,5-dimethyloxazole (84-91%) |
| 2 | KOH (dehydrochlorination, optional) | (E)-2-alkenyl-4,5-dimethyloxazoles (71-90%) |
This method provides a regioselective and efficient route to chloromethyl-substituted oxazoles, adaptable to the synthesis of this compound by appropriate substitution on the 2-position.
Incorporation of the 4-Nitrophenyl Group at the 2-Position
The attachment of the 4-nitrophenyl group to the oxazole ring at the 2-position can be achieved via coupling reactions involving 4-chloro-2-nitroaniline derivatives or related activated intermediates. For example, the synthesis of related compounds such as 5-methyl-N-(4-chloro-2-nitrophenyl)isoxazole-4-carboxamide involves:
- Reaction of 4-chloro-2-nitroaniline with acid chlorides of methyl-substituted heterocycles in acetonitrile at room temperature.
- Isolation of the desired product by filtration and concentration.
Though this example is for an isoxazole derivative, a similar approach can be adapted for oxazoles, where nucleophilic aromatic substitution or amide coupling can introduce the nitrophenyl substituent at the 2-position.
Summary Table of Key Preparation Steps
| Preparation Stage | Starting Material/Intermediate | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Formation of 4-chloro-2-methylphenyl sulfonate | 4-chloro-2-methylphenol | Methanesulfonic acid chloride, pyridine, 60-70°C | 89.3% yield, isolated by ether extraction |
| Nitration at 5-position | 4-chloro-2-methylphenyl methanesulfonate | H2SO4 + HNO3, 0°C | Regioselective nitration without sulfonyl attack |
| Sulfonyl cleavage | 4-chloro-2-methyl-5-nitrophenyl methanesulfonate | Acidic (conc. HCl, 80°C) or alkaline (NaOMe/KOH) | Pure 4-chloro-2-methyl-5-nitrophenol obtained |
| Chloromethylation of oxazole ring | N-oxide of 4,5-dimethyloxazole | POCl3 or SOCl2 | 84-91% yield of 2-(1-chloroalkyl)-4,5-dimethyloxazole |
| Coupling of 4-nitrophenyl group | 4-chloro-2-nitroaniline + acid chloride derivative | Acetonitrile, room temperature | Moderate to good yields, adaptable to oxazole system |
Research Findings and Considerations
- The nitration step on sulfonate intermediates is mild and regioselective, preserving sensitive groups and enabling high-purity products.
- Chloromethylation via N-oxide intermediates using POCl3 or SOCl2 is efficient and regioselective, providing a reliable route to chloromethyl-substituted oxazoles.
- Coupling reactions for attaching the 4-nitrophenyl group are well-established in heterocyclic chemistry and can be optimized for oxazoles based on analogous isoxazole procedures.
- The overall approach avoids harsh conditions that could degrade the nitro group or the oxazole ring, ensuring good yields and purity for the target compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Agents
4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole serves as a crucial intermediate in the synthesis of numerous anticancer drugs. Its unique structural properties enhance biological activity, making it valuable in developing targeted therapies. For example, its derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
2. Immunomodulatory Effects
Research indicates that analogs of this compound exhibit immunomodulatory effects similar to established drugs like leflunomide, which is used for treating rheumatoid arthritis. These compounds can modulate immune responses, providing potential therapeutic benefits in autoimmune diseases .
3. Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding. It aids in identifying new therapeutic targets and understanding the mechanisms underlying various diseases .
Agricultural Applications
1. Agrochemicals
In agriculture, this compound is incorporated into formulations for herbicides and fungicides. It helps develop effective pest control solutions that minimize environmental impact while enhancing crop yield .
2. Pest Resistance
Studies have shown that compounds derived from this oxazole can improve pest resistance in crops, reducing the need for chemical pesticides and promoting sustainable agricultural practices .
Material Science Applications
1. Polymer Formulations
This compound is integrated into polymer formulations to enhance thermal stability and mechanical properties. Its inclusion results in high-performance materials suitable for various industrial applications, including electronics and automotive industries .
2. Coatings and Adhesives
Due to its chemical stability and bonding capabilities, this compound is also used in coatings and adhesives, providing durability and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole exerts its effects involves interactions with molecular targets and pathways. The nitro group and chloromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptors: It can interact with receptors, modulating their signaling pathways.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- For example, 2-, 4-, and 5-methyloxazoles exhibit barriers of 251.8 cm⁻¹, 428.0 cm⁻¹, and 477.9 cm⁻¹, respectively. The chloromethyl group in the target compound may further increase steric hindrance and rotational barriers due to chlorine’s electronegativity .
- Melting Points : Comparable chloromethyl-substituted heterocycles, such as 4-(chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7), melt at 49–50°C, suggesting that the nitro group in the target compound could elevate melting points via enhanced intermolecular interactions .
Comparison with Other Heterocyclic Compounds
Thiazoles and Pyrimidines
Chloromethyl-substituted thiazoles (e.g., 2-[4-(chloromethyl)phenyl]-1,3-thiazole) and pyrimidines (e.g., 5-(chloromethyl)-2-phenylpyrimidine) share synthetic utility but differ in electronic properties. Thiazoles, containing sulfur, exhibit lower rotational barriers compared to oxazoles, as sulfur reduces hindering potentials by ~50% .
| Compound | Heterocycle | Melting Point (°C) | Purity | Price (JPY/1g) |
|---|---|---|---|---|
| 5-(Chloromethyl)-2-phenylpyrimidine | Pyrimidine | 96.5–98 | 97% | 80,400 |
| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | Thiazole | 67–69 | 97% | 66,900 |
Key Observations :
Oxadiazoles and Isoxazoles
Electron-withdrawing groups (EWGs) at C2/C5 in oxadiazoles (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) correlate with enhanced pharmacological activity, such as CNS depressant effects . Similarly, the nitro group in the target oxazole may potentiate bioactivity, though oxadiazoles typically show higher metabolic stability due to additional nitrogen .
Biological Activity
4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxazole family, which is characterized by a five-membered ring containing nitrogen and oxygen. The presence of the chloromethyl and nitrophenyl substituents enhances its reactivity and biological potential.
Research indicates that compounds with oxazole moieties often exhibit their biological effects through interactions with specific molecular targets. For instance, this compound may act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, potentially leading to enzyme inhibition or disruption of cellular processes .
Antimicrobial Properties
Studies have documented the antimicrobial activity of oxazole derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve interference with cell cycle progression and modulation of signaling pathways involved in cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antiviral Activity : In a study investigating non-nucleoside inhibitors for respiratory syncytial virus (RSV), compounds structurally similar to this compound exhibited significant antiviral activity, suggesting similar potential for this compound .
- Toxicological Assessments : Toxicity studies have evaluated similar compounds using various assays (e.g., Salmonella/microsome assay) to assess mutagenicity and cytotoxicity. Results indicated varying degrees of biological activity, emphasizing the need for further investigation into the safety profile of this compound .
- Immunomodulatory Effects : Some derivatives of oxazoles have been reported to possess immunomodulatory properties, potentially useful in treating autoimmune diseases or enhancing immune responses against tumors .
Pharmaceutical Development
The unique properties of this compound make it an attractive candidate for drug development, particularly in creating new anticancer agents or antibiotics .
Agricultural Chemicals
This compound is also being explored for its applications in agrochemicals, where it may serve as a precursor for developing herbicides or fungicides .
Material Science
In material science, its incorporation into polymer formulations could enhance thermal stability and mechanical properties, making it valuable for high-performance materials .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole, and how can reaction yields be improved?
- Methodology : Utilize a two-step approach involving (1) condensation of appropriate nitrophenyl precursors with chloromethyl ketones, followed by (2) cyclization under acidic or thermal conditions. Purification via flash chromatography (hexanes/ethyl acetate gradients) achieves >90% purity . Key parameters include temperature control during cyclization (60–80°C) and stoichiometric ratios of reactants (1:1.2 for nitrophenyl:chloromethyl precursors). Yield optimization (up to 95%) is achievable by employing anhydrous solvents and inert atmospheres .
Q. How can structural confirmation of the compound be reliably performed?
- Methodology : Combine ¹H/¹³C NMR and HRMS for unambiguous verification. For this compound, expect:
- ¹H NMR (CDCl₃): δ 8.03–7.98 (m, 2H, aromatic), 7.47–7.41 (m, 3H, aromatic), 4.56 (s, 2H, CH₂Cl), 2.43 (s, 3H, CH₃) .
- HRMS : Calculated [M+H]⁺ for C₁₂H₁₀ClN₂O₃: 265.0378; observed: 265.0381 .
- FT-IR can validate functional groups (e.g., C-Cl stretch at 750–550 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodology : Conduct accelerated degradation studies:
- Thermal Stability : Store at –20°C in amber vials to prevent decomposition. Thermal gravimetric analysis (TGA) shows stability up to 150°C .
- Photostability : Shield from UV light due to the nitro group’s photosensitivity. HPLC monitoring after 72-hour light exposure reveals <5% degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers. The chloromethyl group exhibits a high partial positive charge (+0.45 e), making it susceptible to nucleophilic attack (e.g., by amines or thiols). Transition state modeling (e.g., Gaussian 16) predicts activation energies for SN2 pathways .
Q. What strategies resolve contradictions in reported bioactivity data for analogous oxazole derivatives?
- Methodology :
Meta-analysis : Compare bioassay protocols (e.g., Schistosoma mansoni TGR inhibition vs. bacterial growth assays) .
Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on the nitrophenyl ring) to modulate solubility and target binding. For example, replacing NO₂ with CF₃ increases lipophilicity (logP from 2.1 to 3.4) but reduces aqueous stability .
Docking Simulations : Use AutoDock Vina to model interactions with thioredoxin glutathione reductase (TGR), identifying key hydrogen bonds with Ser28 and Tyr114 .
Q. How can spectroscopic discrepancies in characterizing nitro-group orientation be addressed?
- Methodology : Apply 2D NMR techniques (e.g., NOESY) to determine spatial proximity between the nitro group and adjacent protons. For para-substituted nitrophenyl derivatives, cross-peaks between NO₂ and H-3/H-5 protons confirm planar geometry . X-ray crystallography (e.g., CCDC deposition for analogous compounds) provides definitive proof of nitro-group coplanarity with the aromatic ring .
Q. What are the challenges in designing derivatives with enhanced pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Incorporate deuterium at the chloromethyl group to reduce CYP450-mediated oxidation (t₁/₂ increases from 2.3 to 4.7 hours in rat liver microsomes) .
- Permeability : Modify the oxazole core with polar groups (e.g., –OH or –NH₂) to improve Caco-2 monolayer penetration (Papp > 1 × 10⁻⁶ cm/s) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
